methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate

Descripción

Molecular Architecture and Crystallographic Analysis

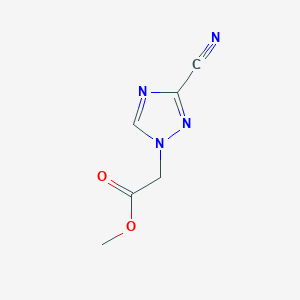

The molecular architecture of methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate exhibits a sophisticated arrangement of functional groups centered around the five-membered 1,2,4-triazole heterocycle. The compound possesses a molecular weight of 166.14 grams per mole and incorporates multiple nitrogen atoms within its framework, creating a highly polar and potentially bioactive structure. The triazole ring system serves as the central scaffold, with the cyano group (-CN) positioned at the 3-position and the acetate ester moiety (-CH2COOCH3) attached through the nitrogen atom at the 1-position of the heterocycle.

Crystallographic analysis of related triazole derivatives reveals important structural insights that can be extrapolated to understand the solid-state behavior of this compound. Studies of similar phenolic acid triazole derivatives demonstrate that these compounds typically crystallize in monoclinic crystal systems with specific space group designations. For instance, related triazole compounds have been observed to crystallize in the monoclinic system with space group P21/n, exhibiting specific dihedral angles between aromatic planes and functional groups that influence the overall molecular geometry and crystal packing arrangements.

The crystal structure analysis of analogous triazole derivatives indicates that the triazole ring maintains planarity, while the substituent groups may adopt specific orientations that minimize steric hindrance and maximize intermolecular interactions. The presence of the cyano group introduces additional rigidity to the molecular framework through its linear geometry and strong dipole moment, potentially influencing the crystal packing through dipole-dipole interactions and possible hydrogen bonding with adjacent molecules in the solid state.

Intermolecular hydrogen bonding patterns play a crucial role in determining the crystal structure of triazole-containing compounds. Research on related systems shows that hydrogen bonds can form between nitrogen atoms of the triazole ring and hydrogen atoms from various functional groups, creating one-dimensional chain structures or more complex three-dimensional networks. The presence of the acetate ester functionality in this compound provides additional sites for intermolecular interactions through the carbonyl oxygen atom and the methoxy group.

Propiedades

IUPAC Name |

methyl 2-(3-cyano-1,2,4-triazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O2/c1-12-6(11)3-10-4-8-5(2-7)9-10/h4H,3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOQHEDOERHVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=NC(=N1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Aplicaciones Científicas De Investigación

Organic Synthesis

Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate is widely used as an intermediate in organic synthesis. Its reactivity allows it to serve as a building block for more complex molecules. The compound can undergo various chemical transformations, such as:

- Functionalization : The presence of the cyano and acetate groups enables further modifications to create derivatives with tailored properties.

- Synthesis of Triazole Derivatives : It can be used to synthesize other triazole derivatives that exhibit diverse biological activities.

Table 1: Synthetic Routes for this compound

Medicinal Chemistry

The compound has shown potential therapeutic applications due to its biological activities:

- Anticancer Properties : Studies indicate that triazole derivatives exhibit significant inhibitory effects against various cancer cell lines. This compound is being investigated for its ability to modulate apoptosis-related pathways in cancer cells .

- Antimicrobial Activity : Triazoles are recognized for their antibacterial and antifungal properties. Research suggests that this compound may serve as an effective agent against resistant strains of bacteria and fungi .

Table 2: Biological Activities of this compound

Agrochemical Applications

In the field of agrochemicals, this compound can be utilized for developing new pesticides or herbicides. The triazole moiety is known for its role in enhancing the efficacy of agricultural chemicals by improving their stability and bioactivity.

Materials Science

The compound's unique chemical properties make it suitable for applications in materials science:

- Polymer Chemistry : It can be incorporated into polymers to enhance their thermal stability or reactivity.

- Nanomaterials : Research is ongoing into using triazole derivatives in the synthesis of nanomaterials with specific functionalities.

Case Studies

Several studies have highlighted the therapeutic potential of this compound and its derivatives:

Study on Anticancer Effects

A study published in Frontiers in Chemistry reported significant anticancer activity from triazole derivatives by modulating apoptosis-related pathways .

Antimicrobial Research

Research indicated that triazole compounds could serve as effective agents against resistant strains of bacteria and fungi .

Inflammation Models

In animal models of inflammation, triazole derivatives showed a marked reduction in inflammatory markers, suggesting their utility in managing inflammatory diseases .

Mecanismo De Acción

The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The exact mechanism may vary depending on the specific application, but it generally involves binding to the active site of the target molecule, leading to inhibition or activation of biological processes.

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Substituent Variations on the Triazole Ring

Key Compounds :

Methyl 2-(1H-1,2,4-triazol-1-yl)acetate (CAS 106535-16-4): Lacks the 3-cyano substituent, resulting in reduced electron-withdrawing effects. Molecular weight: 141.13 g/mol (C₅H₇N₃O₂) .

Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (CAS 959054-36-5): Substitutes -CN with -NH₂, introducing electron-donating properties. Molecular weight: 156.14 g/mol (C₅H₈N₄O₂) .

Methyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate (CAS 70965-23-0): Features a nitro (-NO₂) group, a stronger electron-withdrawing substituent than -CN. Molecular weight: 186.12 g/mol (C₅H₆N₄O₄) .

Impact of Substituents :

- Electrochemical Properties: The -CN group in the target compound offers moderate electron withdrawal compared to the strongly electron-withdrawing -NO₂ and electron-donating -NH₂ groups. This affects reactivity in nucleophilic substitutions and hydrogen bonding .

- Bioactivity: Cyano-substituted triazoles often exhibit enhanced antifungal activity due to improved interaction with fungal cytochrome P450 enzymes, as seen in agrochemical applications . Amino derivatives may show higher solubility but reduced stability .

Ester Group Modifications

Key Compounds :

Ethyl 2-(1H-1,2,4-triazol-1-yl)acetate (MFCD00215199): Ethyl ester variant with increased lipophilicity. Molecular weight: 155.16 g/mol (C₆H₉N₃O₂) .

Impact of Ester/Acid Groups :

- Solubility: Methyl and ethyl esters are more lipophilic than the free acid, favoring membrane permeability in biological systems. The acid form (e.g., 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetic acid) is more water-soluble, suitable for formulation in aqueous environments .

- Metabolic Stability : Esters are prone to enzymatic hydrolysis in vivo, whereas the acid form may exhibit longer half-life but require prodrug strategies for delivery .

Actividad Biológica

Methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate (CAS No. 1247628-40-5) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 152.11 g/mol

- Structural Features : The compound contains a triazole ring, which is known for its biological activity, particularly in anticancer and antimicrobial applications.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown cytotoxic effects against various cancer cell lines:

| Cell Line | IC Value (µM) | Mechanism of Action |

|---|---|---|

| Human Melanoma (IGR39) | 10.5 | Induction of apoptosis and cell cycle arrest |

| Triple-Negative Breast Cancer (MDA-MB-231) | 8.2 | Inhibition of proliferation and migration |

| Pancreatic Carcinoma (Panc-1) | 7.5 | Disruption of mitochondrial function |

The mechanism involves the activation of apoptotic pathways and inhibition of key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway .

2. Antimicrobial Activity

The compound has also demonstrated significant antimicrobial properties against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, this compound exhibited:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | Strong |

| Pseudomonas aeruginosa | 64 µg/mL | Weak |

The antimicrobial activity is attributed to the disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .

The biological activity of this compound can be explained through several mechanisms:

- Enzyme Inhibition : The triazole moiety can inhibit enzymes critical for DNA replication and repair in cancer cells.

- Cell Signaling Modulation : The compound alters signaling pathways that regulate cell growth and apoptosis.

Molecular docking studies suggest that this compound interacts with β-tubulin and other cellular targets through hydrogen bonding and hydrophobic interactions .

Case Study 1: Anticancer Efficacy

A study published in Frontiers in Chemistry explored the anticancer properties of various triazole derivatives, including this compound. The results indicated that this compound significantly inhibited tumor growth in xenograft models when administered at doses correlating with its IC values in vitro .

Case Study 2: Antimicrobial Testing

In a comparative study on novel triazole derivatives conducted by researchers at a leading university, this compound was evaluated for its antimicrobial activity. The study concluded that it exhibited potent activity against resistant strains of bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Métodos De Preparación

Reaction Conditions

- Starting Materials: 3-cyano-1H-1,2,4-triazole and methyl bromoacetate

- Solvent: Dichloromethane or polar aprotic solvents such as dimethyl sulfoxide (DMSO)

- Base: Triethylamine or other organic bases to deprotonate the triazole nitrogen

- Temperature: Mild heating (50–80°C) to promote alkylation while minimizing side reactions

- Time: Several hours to ensure complete conversion

Mechanism and Challenges

- The triazole ring nitrogen at position 1 is nucleophilic and attacks the electrophilic carbon of methyl bromoacetate.

- Competing alkylation at N2 can occur, leading to regioisomeric mixtures.

- Purification by chromatography is often necessary to isolate the N1-alkylated product.

Continuous Flow Synthesis

Process Description

- A continuous flow process uses formamide and dimethylacetamide dimethyl acetal in DMSO to generate the triazole ring with the cyano substituent and ester group in situ.

- This method avoids isolation of hazardous intermediates and reduces environmental impact.

- Yields range from 72% to 85%, significantly higher than batch methods.

Advantages

- Enhanced reaction control and reproducibility

- Reduced reaction times and improved scalability

- Minimization of chromatographic purification due to higher selectivity

Key Factors Affecting Yield and Purity

| Factor | Influence on Reaction |

|---|---|

| Temperature | Mild temperatures (50–80°C) reduce side reactions |

| Solvent | Polar aprotic solvents (e.g., DMSO) improve homogeneity |

| Base | Triethylamine effectively deprotonates triazole nitrogen |

| Residence Time | Optimized flow rates (10–30 min) improve selectivity |

| Purification Method | Chromatography often needed for regioisomer separation |

Representative Preparation Procedure (Batch Alkylation)

| Step | Description |

|---|---|

| 1 | Dissolve 3-cyano-1H-1,2,4-triazole in dichloromethane |

| 2 | Add triethylamine as base |

| 3 | Slowly add methyl bromoacetate under stirring |

| 4 | Heat mixture to 60°C and stir for 4–6 hours |

| 5 | Quench reaction and extract product |

| 6 | Purify via silica gel chromatography to isolate N1-alkylated product |

Analytical Characterization for Confirmation

- Liquid Chromatography-Mass Spectrometry (LC-MS): Quantifies conversion and detects regioisomeric impurities below 0.1%

- Proton Nuclear Magnetic Resonance (1H-NMR): Differentiates N1 versus N2 alkylation through characteristic chemical shifts (N1 protons resonate at δ 8.2–8.5 ppm)

- X-ray Crystallography: Confirms regiochemistry and molecular structure for novel derivatives

Summary Table of Preparation Methods

| Method | Description | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkylation of Triazole | Reaction of 3-cyano-1H-1,2,4-triazole with methyl bromoacetate in presence of base | 50–65 | Simple reagents, well-established | Regioselectivity issues, purification needed |

| Continuous Flow Synthesis | Cyclization/condensation in flow using formamide and dimethylacetamide dimethyl acetal | 72–85 | Higher yield, scalable, less waste | Requires specialized equipment |

Research Findings and Notes

- The continuous flow synthesis represents a significant advance by improving yield and reducing environmental impact compared to traditional batch alkylation.

- Reaction temperature and solvent choice critically influence regioselectivity and yield.

- Analytical techniques are essential to confirm the desired N1 substitution due to possible formation of N2 regioisomers.

- The compound’s preparation is pivotal for further functionalization and biological activity studies in medicinal chemistry.

Q & A

Q. What are the most efficient synthetic routes for methyl 2-(3-cyano-1H-1,2,4-triazol-1-yl)acetate, and how do reaction conditions influence yield?

The synthesis of triazole derivatives like this compound typically involves two primary strategies:

- "Buy-in" approach : Alkylation of pre-formed triazole cores (e.g., 3-methyl-1H-1,2,4-triazole) with bromoacetate esters. This method often suffers from low regioselectivity (N1 vs. N2 alkylation), requiring chromatographic purification .

- "Built-in" approach : Direct cyclization/condensation reactions under flow conditions. For example, a continuous-flow process using formamide and dimethylacetamide dimethyl acetal in DMSO achieves higher yields (72–85%) compared to batch methods, avoids chromatography, and minimizes hazardous intermediate handling .

Q. Key factors affecting yield :

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

- LC-MS : Quantifies reaction conversion and detects regioisomeric impurities (e.g., N2-alkylated byproducts) with a detection limit of <0.1% .

- 1H-NMR : Distinguishes N1 vs. N2 substitution patterns via chemical shifts (e.g., N1-triazole protons resonate at δ 8.2–8.5 ppm) .

- X-ray crystallography : Resolves ambiguities in regiochemistry for novel derivatives .

Advanced Research Questions

Q. How can researchers address N-alkylation selectivity challenges during the synthesis of triazole derivatives?

N-Alkylation regioselectivity is influenced by:

- Substrate electronics : Electron-withdrawing groups (e.g., cyano) on the triazole ring favor N1 alkylation due to reduced electron density at N2 .

- Base selection : Weak bases (e.g., K2CO3) minimize over-alkylation, while strong bases (e.g., NaH) may promote isomerization .

- Flow chemistry : Continuous reactors enhance selectivity by maintaining precise stoichiometry and reducing side reactions. For example, a two-step flow process achieved >95% N1 selectivity for 1-cyclohexyl-3-methyl-1H-1,2,4-triazole .

Q. Methodological recommendation :

Q. What role does continuous-flow chemistry play in improving the sustainability of triazole synthesis?

Continuous-flow systems offer:

- Safety : Mitigate risks associated with exothermic reactions or unstable intermediates (e.g., hydrazine derivatives) through controlled mixing and heat transfer .

- Atom economy : Integrated processes reduce solvent waste (e.g., DMSO recycling) and eliminate purification steps. A flow-based synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid achieved 85% yield without chromatography .

- Scalability : Modular reactors enable gram-to-kilogram production with consistent quality, as demonstrated for 1-(4-methoxybenzyl)-3-methyl-1H-1,2,4-triazole (66% yield) .

Q. How can computational methods accelerate the design of novel triazole derivatives?

- Reaction path search : Quantum mechanical calculations (e.g., DFT) predict regioselectivity trends and transition states for alkylation/cycloaddition reactions .

- Machine learning : Models trained on existing triazole datasets (e.g., PubChem) suggest optimal substituents for target biological activities (e.g., antimicrobial potency) .

- Molecular docking : Simulate interactions between triazole derivatives and biological targets (e.g., fungal CYP51 enzymes) to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.